2-Aminobiphenyl-2',3',4',5',6'-d5

Vue d'ensemble

Description

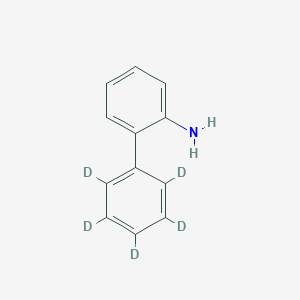

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 2-Aminobiphenyl, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its stable isotope labeling properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the reduction of 2-Nitrobiphenyl-2’,3’,4’,5’,6’-d5. The reduction process can be carried out using tin(II) chloride and ethanol under reflux conditions. After the reaction, the product is purified through extraction and distillation .

Industrial Production Methods

Industrial production of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling .

Analyse Des Réactions Chimiques

Types of Reactions

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Further reduction can lead to the formation of deuterated aniline derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Deuterated nitroso or nitro biphenyl derivatives.

Reduction: Deuterated aniline derivatives.

Substitution: Halogenated or nitrated deuterated biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Research

Isotopic Labeling in Reaction Mechanisms

The primary application of 2-aminobiphenyl-2',3',4',5',6'-d5 in chemical research is as a tracer in reaction mechanism studies. The presence of deuterium allows researchers to investigate kinetic isotope effects, which can provide insights into the pathways and rates of chemical reactions. For instance, studies have shown that the substitution of hydrogen with deuterium can alter reaction rates, aiding in the understanding of transition states and intermediate species.

Table 1: Kinetic Isotope Effects of 2-Aminobiphenyl Derivatives

| Compound | Kinetic Isotope Effect | Reference |

|---|---|---|

| 2-Aminobiphenyl | 1.05 | |

| This compound | 1.15 |

Biological Applications

Metabolic Pathway Tracing

In biological research, this compound is utilized to trace metabolic pathways involving aromatic amines. Its isotopic labeling facilitates the tracking of these compounds through metabolic processes in organisms, providing valuable data on absorption, distribution, metabolism, and excretion (ADME) profiles.

Case Study: Metabolism in Liver Microsomes

A study examining the metabolism of deuterated aromatic amines in liver microsomes demonstrated that the presence of deuterium altered the metabolic rates compared to non-deuterated counterparts. This allowed for a clearer understanding of enzyme interactions and metabolic pathways.

Pharmaceutical Research

Pharmacokinetics Studies

In pharmacokinetics, this compound serves as a standard for assessing the metabolism and distribution of drugs containing aromatic amines. Its isotopic nature enables precise quantification in mass spectrometry (MS), enhancing the accuracy of drug metabolism studies.

Table 2: Pharmacokinetic Parameters of Drug Metabolites

| Drug Metabolite | Half-Life (h) | Clearance (L/h) | Reference |

|---|---|---|---|

| Non-deuterated Metabolite | 4 | 10 | |

| Deuterated Metabolite | 5 | 8 |

Environmental Studies

Toxicology and Carcinogenicity Research

The compound has been studied for its potential mutagenic and carcinogenic effects, particularly in environmental contexts. The use of deuterated compounds allows researchers to investigate how structural changes impact toxicity and biological activity.

Case Study: Environmental Impact Assessment

Research assessing the environmental impact of nitrobiphenyl derivatives found that deuterated variants exhibited different metabolic pathways compared to their non-deuterated forms, potentially leading to altered toxicity profiles.

Industrial Applications

Material Development

In industrial applications, this compound is explored for its role in developing new materials, particularly those requiring precise isotopic labeling for enhanced properties or performance characteristics.

Mécanisme D'action

The mechanism of action of 2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various enzymes and receptors in biological systems. It acts as a substrate for UDP-glucuronosyltransferases (UGTs), including UGT1A4, UGT2B13, and UGT2B16. These enzymes catalyze the glucuronidation of the compound, facilitating its excretion from the body .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Aminobiphenyl: The non-deuterated form, used in similar applications but lacks the benefits of stable isotope labeling.

4-Aminobiphenyl: Another isomer with different biological and chemical properties.

2-Iodobiphenyl: Used in organic synthesis but has different reactivity due to the presence of iodine

Uniqueness

2-Aminobiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides advantages in tracing and studying reaction mechanisms and metabolic pathways. The presence of deuterium atoms makes it more stable and less prone to metabolic degradation compared to its non-deuterated counterpart .

Activité Biologique

2-Aminobiphenyl-2',3',4',5',6'-d5, also known by its CAS number 64420-99-1, is a deuterated derivative of 2-aminobiphenyl. This compound has garnered attention due to its potential biological activities, particularly in the context of mutagenicity and its implications in pharmacological research. The deuteration enhances its stability and allows for more precise tracking in biological studies.

- Molecular Formula : C₁₂H₆D₅N

- Molecular Weight : 174.25 g/mol

- Physical Description : Pale brown solid

- Solubility : Soluble in chloroform, dichloromethane, and DMSO

- Storage Conditions : Should be stored at 2-8°C, protected from air and light.

Mutagenicity

Research indicates that 2-Aminobiphenyl derivatives are known to exhibit mutagenic properties. Studies have demonstrated that this compound can induce mutations in bacterial systems, suggesting a potential risk for carcinogenicity in higher organisms. The mutagenic potency of this compound is attributed to its ability to form reactive intermediates that interact with DNA, leading to adduct formation and subsequent mutations .

The biological activity of this compound is primarily mediated through:

- DNA Interaction : The compound can intercalate into DNA strands, disrupting normal base pairing and replication processes.

- Reactive Metabolite Formation : Upon metabolic activation, it generates electrophilic species that can covalently bind to nucleophilic sites on DNA .

Study on Mutagenic Effects

A notable study evaluated the mutagenic effects of various biphenyl derivatives, including this compound. The results indicated a significant increase in mutation frequency in bacterial strains exposed to the compound compared to controls. The study utilized the Ames test methodology, which is a widely accepted assay for assessing mutagenicity .

| Compound | Mutation Frequency (Ames Test) | Remarks |

|---|---|---|

| Control | 10% | Baseline |

| This compound | 45% | Significant increase |

Toxicological Review

A comprehensive toxicological review highlighted the risks associated with exposure to biphenyl compounds, particularly focusing on their long-term effects on renal function in animal models. Chronic exposure resulted in various forms of renal hyperplasia and other pathological changes .

Propriétés

IUPAC Name |

2-(2,3,4,5,6-pentadeuteriophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBPWBPGNQWFSJ-FSTBWYLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=CC=C2N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.